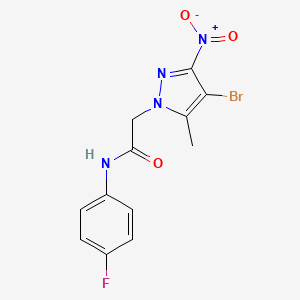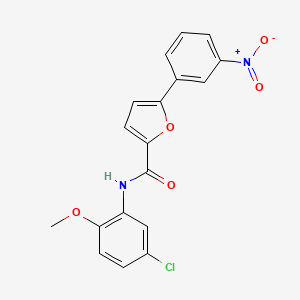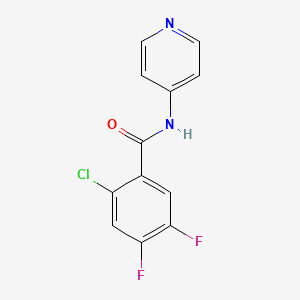![molecular formula C19H16ClN3O3 B3497350 4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B3497350.png)
4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
Vue d'ensemble
Description
The compound “4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine” is a derivative of oxadiazole . Oxadiazole derivatives are an important class of heterocyclic compounds, which are five-membered rings containing two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of oxadiazole derivatives has been widely studied due to their significant chemical and biological properties . For instance, 1,3,4-oxadiazoles have become important synthons in the development of new drugs . The synthesis of these compounds often involves various catalytic processes .Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including “this compound”, is characterized by intermolecular interactions such as C–H…N and π–π interactions between the oxadiazole and phenyl rings . These interactions contribute to the stability of the compound .Chemical Reactions Analysis
The chemical reactions involving oxadiazole derivatives are diverse and complex. For instance, the compound 2-((1H-benzo[d]imidazol-2-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole was found to inhibit EGFR and erbB2 receptor at certain concentrations . This compound induced apoptosis and resisted the cell cycle at the G2/M phase, hence inhibiting certain cancer cells .Mécanisme D'action
The mechanism of action of oxadiazole derivatives is largely dependent on their chemical structure and the specific biological target. For instance, some oxadiazole derivatives have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Orientations Futures
The future directions in the research of oxadiazole derivatives, including “4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine”, could involve further exploration of their therapeutic potential. Given their diverse biological activities, these compounds could be further studied for their potential applications in treating various diseases .
Propriétés
IUPAC Name |
[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c20-14-7-5-13(6-8-14)17-21-18(26-22-17)15-3-1-2-4-16(15)19(24)23-9-11-25-12-10-23/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADRNQHMNCMNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-benzoyl-5-methoxyphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3497273.png)
![methyl [2-(4-phenyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B3497276.png)

amino]benzamide](/img/structure/B3497293.png)
![5-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B3497315.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3497316.png)
![N-(4-chloro-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3497317.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3497320.png)
![3-[5-(2,3-dichlorophenyl)-2-furyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B3497321.png)
![methyl {4-[(4-methoxy-3-nitrobenzoyl)amino]phenoxy}acetate](/img/structure/B3497329.png)

![3-[(4-methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3497353.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromophenyl)acetamide](/img/structure/B3497355.png)

